17-(3-Hydroxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)
Description
The compound 17-(3-hydroxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (hereafter referred to by its non-preferred name) belongs to a class of rigid polycyclic imides characterized by a pentacyclic core fused with a dicarboximide group. Its structure includes a 3-hydroxyphenyl substituent at the 17-position, which distinguishes it from analogs with nitro, acetyl, or amino groups at this position .
Properties
Molecular Formula |
C24H17NO3 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
17-(3-hydroxyphenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
InChI |
InChI=1S/C24H17NO3/c26-14-7-5-6-13(12-14)25-23(27)21-19-15-8-1-2-9-16(15)20(22(21)24(25)28)18-11-4-3-10-17(18)19/h1-12,19-22,26H |
InChI Key |
OETBLKIUYGLVRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)N(C4=O)C6=CC(=CC=C6)O |
Origin of Product |
United States |
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for this compound are not widely documented.
- researchers have explored various strategies to synthesize related polycyclic compounds.
- Industrial production methods remain scarce due to its complexity and limited applications.
Chemical Reactions Analysis
- The compound likely undergoes various reactions due to its aromatic and heterocyclic nature.
- Potential reactions include oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction type.
- Major products formed would vary based on the reaction pathway.
Scientific Research Applications
- Research on this compound is relatively limited, but it has potential applications:
Chemistry: Investigating its reactivity and novel transformations.
Biology: Studying its interactions with biological molecules.
Medicine: Exploring its pharmacological properties.
Industry: Developing new materials or catalysts.
Mechanism of Action
- The exact mechanism remains speculative due to limited research.
- It may interact with specific receptors or enzymes, affecting cellular processes.
- Further studies are needed to elucidate its mode of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among analogs lie in the substituents at the 17-position of the pentacyclic core. These modifications significantly alter molecular weight, polarity, and solubility:
*Estimated based on core structure; †Predicted using analogous data.
- The amino derivative (C₁₈H₁₄N₂O₂) has the lowest molecular weight, favoring better bioavailability .
Crystallographic and Geometric Features
- The pentacyclic core adopts a rigid, roof-shaped conformation with interplanar angles between terminal phenyl rings averaging 124.9°, as seen in the 1,8-dimethyl derivative . This geometry is conserved across analogs and likely stabilizes π-π stacking or hydrogen-bonding interactions .
- Hydrogen-bonding patterns vary with substituents. For example, the 3-hydroxyphenyl group may form O–H⋯O bonds, while nitro groups participate in C–H⋯O interactions .
Biological Activity
The compound 17-(3-Hydroxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (often referred to by its non-preferred name) is a complex organic molecule characterized by a unique polycyclic structure. With a molecular formula of C20H15NO4 and a molecular weight of approximately 333.34 g/mol , this compound has drawn interest due to its potential biological activities and applications in medicinal chemistry.
Structural Characteristics
The structural configuration of this compound includes:
- A pentacyclic framework
- Multiple double bonds
- Functional groups such as a hydroxyl group attached to a phenyl ring and two keto groups at positions 16 and 18.
These features contribute to its distinct chemical properties and potential biological activities.
Biological Activity Overview
Preliminary studies suggest that compounds with similar structural motifs exhibit various biological activities including:
- Antioxidant properties
- Anticancer effects
- Antimicrobial activity
The biological activity of the compound may be attributed to its ability to interact with biological targets such as enzymes or receptors. Interaction studies could focus on its binding affinity with these targets to elucidate the mechanism of action and therapeutic potential.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds can provide insights into the unique aspects of 17-(3-Hydroxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione :
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 17-amino-17-azapentacyclo[6.6.5]nonadeca-2... | C18H14N2O2 | Contains an amino group; potential for different biological activity |
| 17-hydroxy-1-methyl-17-azapentacyclo[6... | C20H16O4 | Methyl substitution may alter reactivity and biological properties |
| 17-(4-hydroxyphenyl)-17-azapentacyclo... | C20H15NO4 | Variation in the position of hydroxyl group could influence activity |
Case Studies and Research Findings
Research has indicated that compounds similar to 17-(3-Hydroxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione demonstrate significant biological activities:
- Antioxidant Activity : Studies have shown that polycyclic compounds can scavenge free radicals effectively.
- Anticancer Properties : Certain derivatives have exhibited cytotoxic effects against various cancer cell lines.
- Antimicrobial Effects : Compounds with similar structures have been found to inhibit the growth of bacteria and fungi.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
